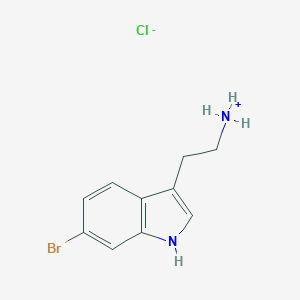

2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(6-bromo-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2.ClH/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8;/h1-2,5-6,13H,3-4,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXZBTZAVZBFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695232 | |

| Record name | 2-(6-Bromo-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108061-77-4 | |

| Record name | 2-(6-Bromo-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-(6-Bromo-1H-indol-3-yl)ethanamine Hydrochloride

CAS Number: 108061-77-4

This technical guide provides an in-depth overview of 2-(6-Bromo-1H-indol-3-yl)ethanamine hydrochloride, a halogenated tryptamine derivative of significant interest to researchers in medicinal chemistry and drug development. This document collates available data on its physicochemical properties, synthesis, purification, analytical methods, and known biological activities of the parent compound, 6-bromotryptamine.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 108061-77-4 | [1] |

| Molecular Formula | C₁₀H₁₁BrN₂·HCl | [1] |

| Molecular Weight | 275.58 g/mol | [1] |

| Appearance | Solid (typical) | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis and Purification

The synthesis of this compound typically starts from 6-bromoindole. A general synthetic pathway involves a Friedel-Crafts reaction, followed by amidation, reduction, and finally, protection of the amine group, which can then be deprotected and converted to the hydrochloride salt.[3]

Experimental Protocol: Synthesis (Illustrative)

Step 1: Friedel-Crafts Acylation of 6-Bromoindole. [3]

-

To a solution of 6-bromoindole in a suitable anhydrous solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).

-

Slowly add an acylating agent (e.g., oxalyl chloride) at a controlled temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched, and the intermediate product, 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride, is isolated.

Step 2: Amidation. [3]

-

The crude 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride is reacted with an ammonia source (e.g., aqueous ammonia) to form 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide.

Step 3: Reduction.

-

The resulting amide is reduced to the corresponding amine, 2-(6-bromo-1H-indol-3-yl)ethanamine, using a suitable reducing agent (e.g., lithium aluminum hydride) in an anhydrous ether solvent.

Step 4: Formation of the Hydrochloride Salt.

-

The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol).

-

A solution of hydrochloric acid in a compatible solvent is added dropwise with stirring.

-

The precipitated hydrochloride salt is collected by filtration, washed with a cold solvent, and dried under vacuum.

Experimental Protocol: Purification

Acid-Base Extraction. [4] This technique is effective for separating the basic amine from non-basic impurities.

-

Dissolve the crude product in an organic solvent (e.g., dichloromethane).

-

Extract the organic layer with an acidic aqueous solution (e.g., 1 M HCl). The protonated amine will move to the aqueous layer.

-

Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to precipitate the free amine.

-

Extract the free amine back into an organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.

Column Chromatography. [4] For higher purity, silica gel column chromatography can be employed.

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate), often with a small percentage of a basic modifier like triethylamine to prevent tailing of the amine. The optimal solvent system should be determined by TLC, aiming for an Rf value of 0.2-0.4 for the desired compound.

Analytical Methods

The purity and identity of this compound can be assessed using the following analytical techniques.

| Method | Typical Parameters |

| High-Performance Liquid Chromatography (HPLC) | Column: C18 reverse-phase. Mobile Phase: Gradient of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid. Detection: UV at approximately 220 nm or 280 nm.[4][5] |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Solvent: Deuterated solvent such as DMSO-d₆ or D₂O. The spectrum will show characteristic peaks for the indole ring protons and the ethylamine side chain protons. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Solvent: Deuterated solvent such as DMSO-d₆ or D₂O. The spectrum will show characteristic peaks for all carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Ionization Mode: Electrospray Ionization (ESI) is commonly used to determine the molecular weight of the compound. |

Biological Activity and Signaling Pathways

While specific biological data for the hydrochloride salt is limited in publicly available literature, the parent compound, 6-bromotryptamine, and its derivatives have been studied for their biological activities.

Acetylcholinesterase Inhibition

Derivatives of 6-bromotryptamine have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[6][7] This inhibition leads to increased levels of acetylcholine in the synaptic cleft, a mechanism relevant to the treatment of Alzheimer's disease.[8]

Serotonin Receptor Interaction

6-Bromotryptamine derivatives have also been investigated as antagonists for the 5-HT₂A serotonin receptor.[9][10] Serotonin (5-hydroxytryptamine, 5-HT) receptors are involved in a wide array of physiological and psychological processes, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.

Experimental Workflow for Biological Activity Screening

A general workflow for assessing the biological activity of a compound like this compound is outlined below.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. benchchem.com [benchchem.com]

- 3. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Inhibition of acetylcholinesterase activity and β-amyloid oligomer formation by 6-bromotryptamine A, a multi-target anti-Alzheimer's molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of acetylcholinesterase activity and β-amyloid oligomer formation by 6-bromotryptamine A, a multi-target anti-Alzheimer's molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Molecular Weight Determination of 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride, a compound of interest in various research and development applications. The accurate determination of molecular weight is a fundamental prerequisite for a wide range of experimental protocols, including quantitative analysis, solution preparation, and stoichiometric calculations.

Chemical Identity and Formula

This compound is the hydrochloride salt of the parent compound 2-(6-Bromo-1H-indol-3-YL)ethanamine. The chemical structure consists of a bromo-substituted indole ring linked to an ethanamine side chain. The hydrochloride form is typically used to improve the compound's stability and solubility in aqueous solutions.

The chemical formula for the compound is C₁₀H₁₁BrN₂·HCl.[1][2] This formula is essential for the precise calculation of its molecular weight.

Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the chemical formula and the standard atomic weights of the constituent elements.

Table 1: Atomic Composition and Weight Contribution

| Element | Symbol | Atomic Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 10 | 12.011 | 120.11 |

| Hydrogen | H | 12 | 1.008 | 12.096 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Total | 26 | 275.577 |

Based on this, the calculated molecular weight of this compound is approximately 275.58 g/mol . This value is consistent with figures found in chemical supplier catalogs, which list the molecular weight as 275.58 g/mol .[1] Another source reports a computed molecular weight of 275.574 g/mol .[3]

Experimental Workflow for Molecular Weight Verification

While theoretical calculation provides a precise molecular weight, experimental verification is a critical step in compound characterization. Mass spectrometry is the primary technique used for this purpose.

References

Synthesis of 2-(6-Bromo-1H-indol-3-YL)ethanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathways for 2-(6-bromo-1H-indol-3-YL)ethanamine hydrochloride, a key intermediate in the development of various neurologically active compounds. This document provides a comprehensive overview of the most common synthetic routes, complete with detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Core Synthesis Pathways

The synthesis of 2-(6-bromo-1H-indol-3-YL)ethanamine, also known as 6-bromotryptamine, primarily commences from the commercially available starting material, 6-bromoindole. Two principal pathways are highlighted in the scientific literature:

-

Pathway 1: Friedel-Crafts Acylation and Subsequent Reduction. This robust, multi-step synthesis involves the acylation of 6-bromoindole, followed by amidation and subsequent reduction to yield the target primary amine.

-

Pathway 2: Reduction of 6-Bromoindole-3-acetonitrile. This pathway offers a more direct route, starting from the corresponding indole-3-acetonitrile derivative, which is then reduced to the ethylamine.

This guide will focus on providing a detailed protocol for the more thoroughly documented Friedel-Crafts acylation pathway and an overview of the nitrile reduction pathway, including important considerations for avoiding side reactions.

Pathway 1: Friedel-Crafts Acylation Route

This pathway involves a four-step synthesis starting from 6-bromoindole. The overall transformation is depicted in the following workflow diagram.

Caption: Synthesis of this compound via the Friedel-Crafts acylation route.

Quantitative Data for Pathway 1

The following table summarizes the key quantitative data for each step in the Friedel-Crafts acylation pathway, based on documented procedures.[1]

| Step | Reactant | Reagents | Product | Yield (%) |

| 1 | 6-Bromoindole | Oxalyl chloride, Aluminum chloride | 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetyl chloride | Approx. 90% |

| 2 | 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetyl chloride | Aqueous ammonia | 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetamide | Approx. 75% |

| 3 | 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetamide | Lithium aluminum hydride | 2-(6-Bromo-1H-indol-3-yl)ethanamine | Approx. 70% |

| 4 | 2-(6-Bromo-1H-indol-3-yl)ethanamine | Hydrochloric acid | This compound | High |

Experimental Protocols for Pathway 1

Step 1: Synthesis of 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetyl chloride [1]

-

To a solution of 6-bromoindole (40 g) in anhydrous dichloromethane (450 ml), add aluminum chloride (15 g).

-

To this mixture, add oxalyl chloride (60 g) and reflux for 2 hours.

-

After cooling to room temperature, quench the reaction by the addition of water.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetamide [1]

-

Dissolve the crude 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride (45 g) in a mixture of water (100 ml) and aqueous ammonia (500 ml).

-

Stir the mixture at room temperature for 4 hours.

-

Extract the product with ethyl acetate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by silica gel column chromatography to obtain the desired amide.

Step 3: Synthesis of 2-(6-Bromo-1H-indol-3-yl)ethanamine [1]

-

To a suspension of lithium aluminum hydride (16 g) in anhydrous tetrahydrofuran (200 ml), add 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide (30 g).

-

Reflux the mixture for 8 hours.

-

Cool the reaction to room temperature and quench by the careful addition of aqueous sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Step 4: Formation of this compound

-

Dissolve the purified 2-(6-bromo-1H-indol-3-yl)ethanamine free base in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath and add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum.

Pathway 2: Nitrile Reduction Route

A common alternative for the synthesis of tryptamine derivatives is the reduction of the corresponding indole-3-acetonitrile.

Caption: Synthesis of this compound via the nitrile reduction route.

Experimental Considerations for Pathway 2

The starting material, 6-bromoindole-3-acetonitrile, is a marine-derived natural product and is commercially available.[2][3] The critical step in this pathway is the reduction of the nitrile group to a primary amine.

Reducing Agents:

-

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent commonly used for this transformation. However, a significant consideration is the potential for reductive debromination of the aromatic ring, leading to the formation of tryptamine as an impurity.[4] This side reaction can be minimized by careful control of reaction conditions, such as low temperatures.

-

Diborane (B₂H₆): Diborane or its complexes (e.g., borane-tetrahydrofuran) are alternative reducing agents that can be used for the reduction of nitriles and may be less prone to causing debromination compared to LiAlH₄.

Conclusion

This technical guide provides a detailed overview of the synthetic pathways to this compound. The Friedel-Crafts acylation route is well-documented and offers a reliable method for the synthesis of this important intermediate. While the nitrile reduction pathway presents a shorter route, careful selection of the reducing agent and optimization of reaction conditions are crucial to avoid the formation of debrominated byproducts. The information provided herein is intended to assist researchers in the efficient and successful synthesis of this versatile chemical building block.

References

An In-Depth Technical Guide on the Mechanism of Action of 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride, commonly known as 6-bromotryptamine, is a tryptamine derivative that has garnered interest in neuropharmacology. This technical guide delineates the current understanding of its mechanism of action, primarily focusing on its interaction with the serotonin 5-HT2A receptor. While direct quantitative binding affinity data for the parent compound is limited in publicly accessible literature, extensive research on its N-acylated derivatives provides strong evidence for its role as a 5-HT2A receptor antagonist. Furthermore, a synthesized derivative, 6-bromotryptamine A, has demonstrated a multi-target profile with potential therapeutic implications for Alzheimer's disease through the inhibition of acetylcholinesterase and β-amyloid oligomer formation. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: 5-HT2A Receptor Antagonism

The primary mechanism of action for 6-bromotryptamine and its derivatives is the antagonism of the serotonin 5-HT2A receptor. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, couples to the Gq/11 signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which mediates various cellular responses.

As an antagonist, this compound binds to the 5-HT2A receptor but does not elicit a biological response. Instead, it blocks the binding of the endogenous agonist, serotonin, thereby inhibiting the downstream signaling cascade and preventing the rise in intracellular calcium.

Signaling Pathway Diagram

Caption: 5-HT2A receptor antagonism by 2-(6-Bromo-1H-indol-3-YL)ethanamine.

Quantitative Data

Table 1: 5-HT2A Receptor Antagonist Activity of N-Acylated 6-Bromotryptamine Derivatives

| Compound | Acyl Group | Concentration (μM) | Inhibition of Ca²⁺ Flux (%) |

| 6-Bromo-N-acetyltryptamine | Acetyl (C2) | 10 | ~10 |

| 6-Bromo-N-propionyltryptamine | Propionyl (C3) | 10 | ~20 |

| 6-Bromo-N-butyryltryptamine | Butyryl (C4) | 10 | ~35 |

| 6-Bromo-N-pentanoyltryptamine | Pentanoyl (C5) | 10 | ~50 |

| 6-Bromo-N-hexanoyltryptamine | Hexanoyl (C6) | 10 | ~70 |

| 6-Bromo-N-heptanoyltryptamine | Heptanoyl (C7) | 10 | ~45 |

| 6-Bromo-N-octanoyltryptamine | Octanoyl (C8) | 10 | ~30 |

| Data is approximated from graphical representations in the cited literature. The study highlights a structure-activity relationship where the length of the N-acyl chain influences antagonist potency, with the C6 chain showing the highest activity. |

Table 2: Multi-Target Activity of 6-Bromotryptamine A

| Target | Activity | IC50 (μM) |

| Acetylcholinesterase (AChE) | Inhibition | 73.73 |

| β-Amyloid (Aβ) Oligomer Formation | Inhibition | - |

| 6-Bromotryptamine A is a derivative synthesized from 2-(6-bromo-1H-indol-3-yl)ethan-1-amine and 2-(4-bromophenyl)acetic acid.[1] |

Experimental Protocols

5-HT2A Receptor Functional Assay (Calcium Flux Assay)

This protocol is based on the methodology used to assess the antagonist activity of 6-bromotryptamine derivatives.

-

Cell Culture: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human 5-HT2A receptor are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated in the dark to allow the dye to enter the cells.

-

Compound Incubation: The dye-loading solution is removed, and cells are washed. The test compounds (6-bromotryptamine derivatives) and a known 5-HT2A antagonist (e.g., ketanserin) as a positive control are added to the wells at various concentrations and incubated.

-

Agonist Stimulation and Measurement: The plate is placed in a fluorescence microplate reader. A baseline fluorescence is recorded before the automated addition of a 5-HT2A receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80). The fluorescence intensity is then measured kinetically to detect changes in intracellular calcium concentration.

-

Data Analysis: The antagonist activity is determined by the reduction in the agonist-induced calcium signal. The percentage of inhibition is calculated, and for dose-response curves, IC50 values can be determined.

Caption: Workflow for the 5-HT2A receptor calcium flux assay.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is relevant for assessing the activity of derivatives like 6-bromotryptamine A.

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), a solution of acetylthiocholine iodide (ATCI), and solutions of the test compound (6-bromotryptamine A) at various concentrations.

-

Assay Procedure: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution. Add the AChE enzyme solution to each well and incubate.

-

Reaction Initiation and Measurement: Initiate the reaction by adding the ATCI solution. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured at 412 nm at regular intervals using a microplate reader.

-

Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition of AChE activity by the test compound is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is determined from the dose-response curve.[1]

Caption: Workflow for the acetylcholinesterase inhibition assay.

Conclusion

The available scientific evidence strongly indicates that this compound and its derivatives function as antagonists at the 5-HT2A receptor. This antagonism is achieved by blocking the Gq/11-mediated signaling pathway, thereby preventing the release of intracellular calcium. While the precise binding affinity of the parent compound remains to be fully elucidated, the structure-activity relationship established for its N-acylated derivatives provides a solid foundation for its pharmacological classification. Moreover, the discovery of multi-target activity in derivatives such as 6-bromotryptamine A, which also inhibits acetylcholinesterase and β-amyloid oligomer formation, opens new avenues for the development of therapeutic agents for complex neurodegenerative disorders like Alzheimer's disease. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic profiles of this compound and to explore the therapeutic potential of its derivatives.

References

A Technical Guide to the Research Applications of 2-(6-Bromo-1H-indol-3-YL)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride, also known as 6-bromotryptamine hydrochloride, is a versatile chemical intermediate derived from the indole alkaloid family. While its direct biological activity is not extensively documented, its true potential lies in its role as a foundational scaffold for the synthesis of a diverse array of bioactive compounds. This technical guide provides an in-depth overview of the current and potential research applications of this compound, focusing on its utility in the development of novel therapeutics. We will explore its application in creating potent 5-HT2A receptor antagonists for neuropsychiatric disorders, multi-target agents for Alzheimer's disease, and innovative antibacterial and anti-biofilm agents to combat antimicrobial resistance. This guide includes a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate further research and development in these critical areas.

Introduction: The Versatility of a Brominated Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a bromine atom at the 6-position of the tryptamine structure imparts unique physicochemical properties, influencing lipophilicity, metabolic stability, and binding affinity to various biological targets. This compound serves as a readily available starting material for the chemical elaboration of this promising scaffold, enabling the exploration of new chemical space and the development of next-generation therapeutics.

Key Research Applications and Bioactive Derivatives

The primary research value of this compound is as a precursor for the synthesis of compounds with significant pharmacological activities. Key areas of investigation include:

-

5-HT2A Receptor Antagonists for Neuropsychiatric Disorders: Derivatives of 6-bromotryptamine have shown promise as antagonists of the 5-hydroxytryptamine 2A (5-HT2A) receptor, a key target in the treatment of psychosis, depression, and other neurological conditions.

-

Multi-Target Agents for Alzheimer's Disease: A novel derivative has been synthesized that exhibits a dual mechanism of action, inhibiting acetylcholinesterase (AChE) and preventing the aggregation of β-amyloid plaques, both critical pathological hallmarks of Alzheimer's disease.

-

Antibacterial and Anti-Biofilm Agents: Dimeric derivatives of 6-bromotryptamine have demonstrated potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and the ability to inhibit and eradicate biofilms, offering a potential new strategy to combat antibiotic resistance.

Quantitative Data Summary

The following tables summarize the key quantitative data for the bioactive derivatives of 2-(6-Bromo-1H-indol-3-YL)ethanamine.

Table 1: 5-HT2A Receptor Antagonist Activity of N-Acylated 6-Bromotryptamines

| Compound | Acyl Chain Length | % Inhibition at 10 µM |

| 6-Bromo-N-acetyltryptamine | C2 | ~15% |

| 6-Bromo-N-propionyltryptamine | C3 | ~20% |

| 6-Bromo-N-butyryltryptamine | C4 | ~35% |

| 6-Bromo-N-pentanoyltryptamine | C5 | ~50% |

| 6-Bromo-N-hexanoyltryptamine | C6 | ~70% |

| 6-Bromo-N-heptanoyltryptamine | C7 | ~40% |

| 6-Bromo-N-octanoyltryptamine | C8 | ~25% |

Data extracted from a study evaluating 5-HT2A receptor antagonism via a calcium flux assay.[1]

Table 2: Anti-Alzheimer's Disease Activity of "6-Bromotryptamine A"

| Compound | Target | IC50 |

| 6-Bromotryptamine A | Acetylcholinesterase (AChE) | 73.73 µM[2] |

Table 3: Antimicrobial and Anti-Biofilm Activity of Bisindole Derivatives

| Compound | Strain | MIC (µg/mL) | Biofilm Inhibition (at MIC) | Biofilm Eradication (at 2x MIC) |

| 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine | S. aureus ATCC 29213 (MSSA) | 16 | - | 28.0% |

| S. aureus CH 10850 (MRSA) | 32 | - | 37.5% | |

| Fluorinated analogue of above | S. aureus ATCC 29213 (MSSA) | 16 | 58.9% | 53.9% |

| S. aureus CH 10850 (MRSA) | 32 | 61.0% | 56.3% |

MIC: Minimum Inhibitory Concentration. Data from studies on antibacterial and anti-biofilm properties.[3][4][5]

Experimental Protocols

Synthesis of N-Acylated 6-Bromotryptamine Derivatives

This protocol describes a general procedure for the synthesis of N-acylated derivatives of 6-bromotryptamine.

-

Dissolution: Dissolve this compound (1 equivalent) and the corresponding carboxylic acid (1.1 equivalents) in anhydrous dichloromethane (DCM).

-

Coupling Agents: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method to determine AChE inhibitory activity.

-

Reagent Preparation:

-

Assay Buffer: 0.1 M phosphate buffer, pH 8.0.

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

-

Add 50 µL of AChE solution (from electric eel) in assay buffer and incubate for 15 minutes at 25°C.

-

Add 125 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of the ATCI solution.

-

-

Measurement: Measure the absorbance at 405 nm every 30 seconds for 5 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to a control without the inhibitor. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in MHB in a 96-well microtiter plate.

-

Inoculation: Add the prepared bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Biofilm Inhibition and Eradication Assays

Biofilm Inhibition Assay:

-

Preparation: In a 96-well plate, add the test compound at various concentrations to Tryptic Soy Broth (TSB) supplemented with glucose.

-

Inoculation: Add a standardized bacterial suspension to each well.

-

Incubation: Incubate the plate at 37°C for 24 hours without shaking.

-

Quantification:

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Stain the adherent biofilm with 0.1% crystal violet solution for 15 minutes.

-

Wash the wells again with PBS and allow them to dry.

-

Solubilize the stained biofilm with 30% acetic acid.

-

Measure the absorbance at 570 nm. The percentage of inhibition is calculated relative to the control wells without the compound.[5]

-

Biofilm Eradication Assay:

-

Biofilm Formation: Allow biofilms to form in a 96-well plate for 24 hours as described above.

-

Treatment: After washing away planktonic cells, add the test compound at various concentrations to the wells containing the pre-formed biofilms and incubate for another 24 hours.

-

Quantification: Quantify the remaining biofilm using the crystal violet staining method as described for the inhibition assay.

Visualizing the Mechanisms: Signaling Pathways and Workflows

5-HT2A Receptor Signaling Pathway

The following diagram illustrates the canonical Gq-coupled signaling pathway activated by the 5-HT2A receptor, which is antagonized by derivatives of 6-bromotryptamine.

Caption: 5-HT2A Receptor Gq Signaling Pathway and Point of Antagonism.

Proposed Dual-Action Mechanism for Anti-Alzheimer's Agent

This diagram illustrates the proposed mechanism by which "6-bromotryptamine A" may exert its therapeutic effects in Alzheimer's disease.

Caption: Dual inhibitory mechanism of "6-Bromotryptamine A".

Experimental Workflow for Biofilm Inhibition Assay

The following diagram outlines the key steps in the experimental workflow for assessing the biofilm inhibition potential of a test compound.

Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of a wide range of biologically active molecules. The research highlighted in this guide demonstrates its potential in addressing significant challenges in modern medicine, including neuropsychiatric disorders, neurodegenerative diseases, and infectious diseases. Future research should focus on optimizing the lead compounds identified in these areas, exploring their in vivo efficacy and safety profiles, and further investigating their mechanisms of action. The continued exploration of derivatives of this brominated tryptamine scaffold holds great promise for the discovery of novel and effective therapeutics.

References

- 1. Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of acetylcholinesterase activity and β-amyloid oligomer formation by 6-bromotryptamine A, a multi-target anti-Alzheimer's molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Fluorinated Analogue of Marine Bisindole Alkaloid 2,2-Bis(6-bromo-1H-indol-3-yl)ethanamine as Potential Anti-Biofilm Agent and Antibiotic Adjuvant Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Serotonergic Modulators: A Technical Guide to the Structural Analogs of 2-(6-Bromo-1H-indol-3-YL)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold, particularly the tryptamine backbone, represents a privileged structure in medicinal chemistry, forming the core of numerous endogenous signaling molecules and therapeutic agents. Among these, 2-(6-Bromo-1H-indol-3-YL)ethanamine, a halogenated tryptamine derivative, serves as a valuable molecular probe and a foundational template for the design of novel serotonergic ligands. This technical guide provides an in-depth exploration of the structural analogs of 2-(6-Bromo-1H-indol-3-YL)ethanamine, focusing on their synthesis, structure-activity relationships (SAR), and pharmacological properties, with a particular emphasis on their interaction with serotonin receptors. The strategic placement of a bromine atom at the 6-position of the indole ring significantly influences the pharmacokinetic and pharmacodynamic properties of these molecules, offering a fertile ground for the development of next-generation therapeutics targeting a range of neurological and psychiatric disorders.

Core Compound: 2-(6-Bromo-1H-indol-3-YL)ethanamine

2-(6-Bromo-1H-indol-3-YL)ethanamine, also known as 6-bromotryptamine, is a derivative of the neurotransmitter serotonin. The introduction of a bromine atom at the 6-position of the indole nucleus alters its electronic properties and lipophilicity, which can lead to enhanced binding affinity and selectivity for specific serotonin receptor subtypes. This modification has been a key strategy in the development of potent and selective serotonergic agents.

Structure-Activity Relationships (SAR) of Analogs

The pharmacological profile of 2-(6-Bromo-1H-indol-3-YL)ethanamine analogs can be systematically tuned by chemical modifications at several key positions: the indole ring, the ethylamine side chain, and the terminal amino group.

Indole Ring Substitutions

Substitutions on the indole ring, in addition to the 6-bromo group, have a significant impact on receptor affinity and functional activity. For instance, the introduction of a methoxy group at the 5-position is known to generally increase potency at several serotonin receptors.

N-Alkyl and N-Acyl Substitutions

Modification of the terminal amino group is a common strategy to modulate the pharmacological properties of tryptamines. N,N-dialkylation, for example, can influence receptor selectivity and potency. Furthermore, N-acylation of 6-bromotryptamine has been shown to yield potent antagonists of the 5-HT2A receptor. The length and nature of the acyl chain are critical determinants of antagonist activity.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50 or IC50) of a selection of 2-(6-Bromo-1H-indol-3-YL)ethanamine analogs at key serotonin receptors. This data provides a quantitative basis for understanding the structure-activity relationships discussed.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM) of 6-Bromotryptamine Analogs

| Compound | Substitution | 5-HT1A | 5-HT2A | 5-HT2C |

| 2-(6-Bromo-1H-indol-3-YL)ethanamine | None | - | - | - |

| N,N-Dimethyl-2-(6-bromo-1H-indol-3-yl)ethanamine | N,N-dimethyl | - | - | - |

| 6-Bromo-N-acetyltryptamine | N-acetyl | - | - | - |

| 6-Bromo-N-propionyltryptamine | N-propionyl | - | 1.2 µM (IC50) | - |

| 6-Bromo-N-butyryltryptamine | N-butyryl | - | 0.8 µM (IC50) | - |

| 6-Bromo-N-valeryltryptamine | N-valeryl | - | 0.4 µM (IC50) | - |

| 6-Bromo-N-hexanoyltryptamine | N-hexanoyl | - | 0.3 µM (IC50) | - |

Data compiled from available scientific literature. "-" indicates data not available.

Table 2: Binding Affinities (Ki, nM) of Halo-Substituted N,N-Dimethyltryptamines

| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT6 | 5-HT7 |

| N,N-Dimethyltryptamine | 234 | 126 | 128 | 185 | 11 | 1480 | 118 | 118 |

| 5-Bromo-N,N-dimethyltryptamine | 186 | 134 | 149 | 243 | 12 | 1630 | 129 | 134 |

| 5-Chloro-N,N-dimethyltryptamine | 13 | 112 | 119 | 196 | 13 | 1520 | 132 | 13 |

This table illustrates the effect of halogen substitution at the 5-position on a related tryptamine scaffold.

Experimental Protocols

Detailed and reproducible experimental methodologies are paramount for the accurate pharmacological characterization of novel compounds. The following sections outline standardized protocols for the synthesis and biological evaluation of 2-(6-Bromo-1H-indol-3-YL)ethanamine analogs.

General Synthesis of N-Acyl-6-bromotryptamines

A common synthetic route to N-acylated 6-bromotryptamines involves the reaction of 2-(6-Bromo-1H-indol-3-YL)ethanamine with an appropriate acyl chloride or carboxylic acid anhydride in the presence of a base.

Materials:

-

2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride

-

Acyl chloride (e.g., hexanoyl chloride)

-

Triethylamine (or another suitable base)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound in anhydrous dichloromethane, add triethylamine at 0 °C.

-

Slowly add the corresponding acyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired N-acyl-6-bromotryptamine.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the human 5-HT2A receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor

-

Membrane preparation from the above cells

-

[3H]Ketanserin (radioligand)

-

Ketanserin (non-labeled, for non-specific binding)

-

Test compounds (analogs of 2-(6-Bromo-1H-indol-3-YL)ethanamine)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well microplate, add the assay buffer, [3H]Ketanserin (at a final concentration close to its Kd), and either the test compound, vehicle (for total binding), or an excess of non-labeled ketanserin (for non-specific binding).

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.

-

Calculate the specific binding and determine the IC50 value for each test compound by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of compounds to act as agonists or antagonists at the Gq-coupled 5-HT2A receptor by detecting changes in intracellular calcium concentration.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor

-

Cell culture medium

-

Fluo-4 AM or other calcium-sensitive fluorescent dye

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Serotonin (agonist)

-

Test compounds (analogs of 2-(6-Bromo-1H-indol-3-YL)ethanamine)

-

96- or 384-well black-walled, clear-bottom microplates

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Seed the cells into the microplates and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Prepare serial dilutions of the test compounds (for antagonist mode) or agonist (for agonist mode) in the assay buffer.

-

For antagonist mode, pre-incubate the cells with the test compounds for a specified period.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject serotonin (at a concentration that elicits a submaximal response, e.g., EC80, for antagonist mode) or the test compound (for agonist mode) into the wells.

-

Monitor the change in fluorescence intensity over time.

-

Determine the EC50 (for agonists) or IC50 (for antagonists) values by analyzing the concentration-response curves.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the primary signaling cascade of the 5-HT2A receptor and the workflows for the key experimental protocols.

Caption: 5-HT2A Receptor Gq Signaling Pathway.

The Pivotal Role of 2-(6-Bromo-1H-indol-3-YL)ethanamine Hydrochloride in the Synthesis of Neurologically Active Compounds

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride, also known as 6-bromotryptamine hydrochloride, is a critical starting material in the synthesis of a variety of neurologically active compounds. Its indole scaffold, substituted with a bromine atom and an ethylamine side chain, provides a versatile platform for the development of molecules targeting key receptors in the central nervous system. This in-depth technical guide explores the synthesis of this compound and its application as a precursor for potent 5-HT2A receptor antagonists, offering valuable insights for researchers, scientists, and drug development professionals.

Synthesis of the Starting Material: this compound

The synthesis of this compound can be achieved from the commercially available 6-bromoindole through a multi-step process. A common route involves the introduction of a two-carbon side chain at the 3-position of the indole ring, followed by functional group manipulations to yield the desired primary amine.

Experimental Protocol: Synthesis of tert-butyl 2-(6-bromo-1H-indol-3-yl)ethylcarbamate

A patented method outlines the synthesis of a protected form of the target molecule, which can then be deprotected to yield the hydrochloride salt.[1]

Step 1: Friedel-Crafts Acylation. 6-bromoindole is reacted with oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, in an anhydrous solvent like dichloromethane. This reaction introduces a 2-oxoacetyl chloride group at the C3 position of the indole.[1]

Step 2: Amidation. The resulting 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride is then treated with aqueous ammonia to form 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide.[1]

Step 3: Reduction. The amide is subsequently reduced to the corresponding amine, 2-(6-bromo-1H-indol-3-yl)ethanamine (6-bromotryptamine). A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. However, it is crucial to note that the use of LiAlH₄ can sometimes lead to partial debromination of the indole ring, resulting in impurities.[2] An alternative, milder reduction method involves the use of sodium borohydride (NaBH₄) in combination with a catalyst like nickel(II) acetate tetrahydrate (Ni(OAc)₂∙4H₂O).[3]

Step 4: Boc Protection. The primary amine is then protected with a tert-butyloxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (Boc)₂O to yield tert-butyl 2-(6-bromo-1H-indol-3-yl)ethylcarbamate.[1]

Step 5: Deprotection and Salt Formation. Finally, the Boc-protected compound is treated with hydrochloric acid in a suitable solvent to remove the Boc group and form the desired this compound.

Table 1: Summary of Reagents and Conditions for the Synthesis of the Starting Material

| Step | Reaction | Key Reagents | Solvent |

| 1 | Friedel-Crafts Acylation | 6-bromoindole, Oxalyl chloride, Aluminum chloride | Dichloromethane |

| 2 | Amidation | 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride, Aqueous ammonia | Water/Organic solvent |

| 3 | Reduction | 2-(6-bromo-1H-indol-3-yl)-2-oxoacetamide, LiAlH₄ or NaBH₄/Ni(OAc)₂∙4H₂O | Anhydrous ether or Acetonitrile/Water |

| 4 | Boc Protection | 2-(6-bromo-1H-indol-3-yl)ethanamine, (Boc)₂O | Dichloromethane |

| 5 | Deprotection/Salt Formation | tert-butyl 2-(6-bromo-1H-indol-3-yl)ethylcarbamate, HCl | Dioxane or Methanol |

Application in the Synthesis of 5-HT2A Receptor Antagonists

This compound serves as a key building block for the synthesis of potent antagonists of the 5-hydroxytryptamine 2A (5-HT2A) receptor. This receptor is a well-established target for the treatment of various neuropsychiatric disorders.[4][5]

Experimental Protocol: N-Acylation of 2-(6-Bromo-1H-indol-3-YL)ethanamine

A general and efficient method for the synthesis of N-acyl derivatives of 6-bromotryptamine involves the condensation of the primary amine with various aliphatic carboxylic acids.[5]

General Procedure: To a solution of the desired carboxylic acid in dichloromethane (DCM), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) are added. The mixture is stirred at room temperature, followed by the addition of a solution of 2-(6-bromo-1H-indol-3-yl)ethanamine in DCM. The reaction is stirred for an additional 12 hours. The product is then isolated and purified by standard techniques, such as column chromatography.[5]

Table 2: Synthesis of N-Acyl-6-bromotryptamine Derivatives and their 5-HT2A Receptor Antagonist Activity [5]

| Compound | Acyl Chain | Yield (%) | 5-HT2A Receptor Inhibition (%) at 10 µM |

| 1 | N-propionyl | - | ~20 |

| 2 | N-acetyl | - | ~10 |

| 3 | N-butyryl | 79 | ~30 |

| 4 | N-pentanoyl | 82 | ~50 |

| 5 | N-hexanoyl | 81 | ~70 |

| 6 | N-heptanoyl | 83 | ~60 |

| 7 | N-octanoyl | 85 | ~40 |

Data extracted from a study by Ding et al. (2015).[5]

Mechanism of Action: 5-HT2A Receptor Antagonism

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[6] Activation of the receptor by its endogenous ligand, serotonin, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.[7][8][9][10]

The synthesized N-acyl derivatives of 6-bromotryptamine act as antagonists at the 5-HT2A receptor, meaning they bind to the receptor but do not elicit a biological response. By occupying the binding site, they prevent serotonin from activating the receptor, thereby blocking the downstream signaling cascade. This mechanism is crucial for the therapeutic effects of many antipsychotic and antidepressant medications.[4]

Visualizing the Synthesis and Signaling Pathway

To further elucidate the processes described, the following diagrams have been generated using the DOT language.

Caption: Synthetic workflow for the preparation of this compound and its subsequent use in the synthesis of N-acyl derivatives.

Caption: The 5-HT2A receptor Gq signaling pathway and the inhibitory action of N-acyl-6-bromotryptamine antagonists.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel therapeutic agents. Its straightforward preparation from 6-bromoindole and its utility in the construction of potent 5-HT2A receptor antagonists make it a compound of significant interest to the drug discovery and development community. The detailed synthetic protocols, quantitative data, and mechanistic insights provided in this guide serve as a comprehensive resource for researchers working in the field of neuroscience and medicinal chemistry. Further exploration of derivatives based on this scaffold holds promise for the development of next-generation treatments for a range of neurological and psychiatric disorders.

References

- 1. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 4. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. msudenver.edu [msudenver.edu]

- 10. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride in 5-HT2A Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a pivotal target in the development of therapeutics for a variety of neuropsychiatric disorders, including depression, anxiety, and psychosis.[1] It is also the primary molecular target for serotonergic psychedelic compounds.[1][2] Consequently, the characterization of novel compounds that interact with the 5-HT2A receptor is of significant interest in neuroscience and drug discovery. One such compound is 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride, a halogenated tryptamine derivative. This document provides detailed protocols for assessing the binding affinity of this compound for the human 5-HT2A receptor using a competitive radioligand binding assay, a robust and sensitive method for quantifying ligand-receptor interactions.[1]

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor primarily couples to the Gq/G11 signaling pathway.[1][4] Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG).[1] IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).[1] This signaling cascade is central to the receptor's physiological functions.[1] Additionally, the 5-HT2A receptor can engage other signaling pathways, including those involving phospholipase A2 (PLA2) and β-arrestin, in a ligand-dependent manner.[1][4]

Quantitative Data Presentation

The following table summarizes binding data for a standard radioligand and reference compounds at the human 5-HT2A receptor. The affinity of this compound is yet to be determined and is included for comparative purposes upon experimental evaluation.

| Compound | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Receptor Source | Reference |

| 2-(6-Bromo-1H-indol-3-YL)ethanamine HCl | [³H]Ketanserin | TBD | TBD | Human recombinant 5-HT2A | N/A |

| Ketanserin | [³H]Ketanserin | - | 1.1 | CHO-K1 cells with human 5-HT2A | [3] |

| LSD | [³H]Ketanserin | - | 2 | CHO-K1 cells with human 5-HT2A | [3] |

| DOB-HCl | [³H]Ketanserin | 59 | - | Rat frontal cortex | [5] |

| DOET-HCl | [³H]Ketanserin | 137 | - | Rat frontal cortex | [5] |

| Serotonin (5-HT) | - | 11 | - | - | [1] |

TBD: To Be Determined

Experimental Protocols

5-HT2A Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibitory constant (Kᵢ) of a test compound for the human 5-HT2A receptor using [³H]Ketanserin as the radioligand.

Materials and Reagents:

-

Receptor Source: Membrane preparations from Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human 5-HT2A receptor or rat frontal cortex homogenates.[3][4][5]

-

Radioligand: [³H]Ketanserin (specific activity ~60-90 Ci/mmol).

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO, then diluted in assay buffer).

-

Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist, such as unlabeled Ketanserin (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well Assay Plates: Low-protein binding plates are recommended.[4]

-

96-well Glass Fiber Filter Plates: (e.g., Millipore MultiScreen MAFB plates).[5] Pre-soak filter plates for at least 2 hours in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[4][5]

-

Scintillation Cocktail: (e.g., MicroScint-20).[3]

-

Equipment: Cell harvester or vacuum manifold, microplate scintillation counter.

Experimental Workflow Diagram:

Assay Procedure:

-

Assay Setup: In a 96-well assay plate, prepare the following in triplicate for a final volume of 200 µL.[1]

-

Total Binding: 50 µL Assay Buffer, 50 µL [³H]Ketanserin (at a final concentration near its Kₔ, e.g., 1-2 nM), 100 µL membrane suspension.

-

Non-Specific Binding (NSB): 50 µL unlabeled Ketanserin (final concentration 10 µM), 50 µL [³H]Ketanserin, 100 µL membrane suspension.

-

Test Compound: 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M), 50 µL [³H]Ketanserin, 100 µL membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.

-

Filtration: Terminate the assay by rapidly filtering the contents of the plate through the pre-soaked glass fiber filter plate using a cell harvester or vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.[1][4]

-

Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.[1]

-

Counting: Dry the filter plate completely. Add approximately 50 µL of scintillation cocktail to each well and count the radioactivity in counts per minute (CPM) using a microplate scintillation counter.[1]

Data Analysis:

-

Calculate Specific Binding:

-

Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

-

-

Calculate Percent Inhibition:

-

For each concentration of the test compound, calculate the percent inhibition of specific binding: % Inhibition = 100 * (1 - [(CPM in presence of test compound - NSB) / (Total Binding - NSB)])

-

-

Determine IC₅₀:

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific binding.[1]

-

-

Calculate Kᵢ:

-

Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:[1] Kᵢ = IC₅₀ / (1 + ([L] / Kₔ)) Where:

-

[L] is the concentration of the radioligand ([³H]Ketanserin) used in the assay.

-

Kₔ is the dissociation constant of the radioligand for the 5-HT2A receptor.

-

-

Conclusion

The protocols and information provided in this document serve as a comprehensive guide for researchers investigating the interaction of this compound with the 5-HT2A receptor. While direct binding data for this specific compound is currently lacking, the described radioligand binding assay provides a standardized and reliable method to determine its affinity (Kᵢ). This will enable a quantitative comparison with other tryptamine derivatives and known 5-HT2A ligands, thereby elucidating its potential role as a tool for research or as a lead compound in drug development for neuropsychiatric disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Evaluation of 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride as a Potential 5-HT2A Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a critical target in the central nervous system for the development of therapeutics for a range of neuropsychiatric disorders, including psychosis, depression, and anxiety.[1] Antagonism of the 5-HT2A receptor is a key mechanism of action for several atypical antipsychotic drugs.[1] The compound 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride presents a chemical scaffold of interest for neurological targets. These application notes provide a comprehensive framework for the systematic evaluation of this compound as a potential 5-HT2A antagonist, outlining the necessary in vitro assays to determine its binding affinity and functional activity.

While specific binding and functional data for this compound are not extensively available in public literature, this document presents standardized, robust protocols to enable researchers to characterize its pharmacological profile at the human 5-HT2A receptor. The data presented herein is illustrative, based on established 5-HT2A antagonists, to serve as a guide for data analysis and interpretation.

Data Presentation: Illustrative Pharmacological Profile

The following tables summarize hypothetical but representative data for "this compound" compared to known reference antagonists. This data is intended to be illustrative for researchers performing these assays.

Table 1: 5-HT2A Receptor Binding Affinity

| Compound | Radioligand | Kᵢ (nM) | Source of Receptor |

| 2-(6-Bromo-1H-indol-3-YL)ethanamine HCl (Hypothetical) | [³H]Ketanserin | User-determined value | Recombinant human 5-HT2A expressed in CHO-K1 cells |

| Ketanserin (Reference) | [³H]Ketanserin | 1.1 - 2.5 | Recombinant human 5-HT2A expressed in CHO-K1 cells[2][3] |

| Risperidone (Reference) | [³H]Ketanserin | 4.0 | Recombinant human 5-HT2A expressed in CHO-K1 cells[2] |

| Pimavanserin (Reference) | [³H]Ketanserin | 0.8 | Recombinant human 5-HT2A expressed in CHO-K1 cells[2] |

Kᵢ values represent the binding affinity of the antagonist for the 5-HT2A receptor, typically determined through competitive radioligand binding assays. A lower Kᵢ value indicates a higher binding affinity.

Table 2: In Vitro Functional Antagonism at the 5-HT2A Receptor

| Compound | Assay Type | IC₅₀ (nM) |

| 2-(6-Bromo-1H-indol-3-YL)ethanamine HCl (Hypothetical) | Calcium Flux | User-determined value |

| 2-(6-Bromo-1H-indol-3-YL)ethanamine HCl (Hypothetical) | IP1 Accumulation | User-determined value |

| Ketanserin (Reference) | IP1 Accumulation | 5.7[2] |

| Spiperone (Reference) | IP1 Accumulation | 3.1[2] |

| Ritanserin (Reference) | IP1 Accumulation | 9.2[2] |

IC₅₀ values represent the concentration of an antagonist that inhibits 50% of the maximal response induced by a 5-HT2A agonist. These values are crucial for determining the functional potency of the compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical 5-HT2A receptor signaling pathway and a typical experimental workflow for characterizing a novel antagonist.

Caption: 5-HT2A Receptor Gq Signaling Pathway and Antagonist Action.

Caption: Experimental Workflow for 5-HT2A Antagonist Evaluation.

Experimental Protocols

Protocol 1: 5-HT2A Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of this compound by measuring its ability to compete with a known radioligand for binding to the human 5-HT2A receptor.

Materials:

-

Receptor Source: Membrane preparations from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[4]

-

Radioligand: [³H]Ketanserin (specific activity ~60-90 Ci/mmol).

-

Non-specific Ligand: Mianserin or Ketanserin at a high concentration (e.g., 10 µM).

-

Test Compound: this compound, prepared in a suitable solvent (e.g., DMSO) and serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Equipment: 96-well microplates, cell harvester, glass fiber filter mats (e.g., GF/B), liquid scintillation counter, scintillation fluid.[1][5]

Procedure:

-

Assay Setup: In a 96-well plate, add the following to a final volume of 200 µL:

-

Total Binding: 50 µL Assay Buffer, 50 µL [³H]Ketanserin (at a final concentration near its Kₔ, e.g., 0.5 nM), 100 µL membrane suspension.[3]

-

Non-specific Binding (NSB): 50 µL non-specific ligand, 50 µL [³H]Ketanserin, 100 µL membrane suspension.

-

Test Compound: 50 µL of test compound (at various concentrations), 50 µL [³H]Ketanserin, 100 µL membrane suspension.[1]

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.[3]

-

Filtration: Terminate the assay by rapidly filtering the plate contents through a glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[1]

-

Counting: Dry the filter plate completely. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[1]

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Determine the percent inhibition of specific binding at each concentration of the test compound.

-

Plot percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Calcium Flux Functional Assay

This assay measures the ability of the test compound to inhibit the increase in intracellular calcium triggered by a 5-HT2A agonist.[2]

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[2]

-

Assay Plates: Black, clear-bottom 96- or 384-well microplates.

-

Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

5-HT2A Agonist: Serotonin (5-HT) or another suitable agonist.

-

Test Compound: this compound.

-

Instrumentation: Fluorescence microplate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).[6]

Procedure:

-

Cell Plating: Seed cells into the microplates and culture overnight to form a confluent monolayer.[6]

-

Dye Loading: Remove culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 45-60 minutes at 37°C.[2]

-

Compound Pre-incubation: Remove the dye solution. Add assay buffer containing various concentrations of the test compound or vehicle control to the wells. Incubate for 15-30 minutes.[6]

-

Signal Measurement: Place the cell plate into the fluorescence plate reader. Establish a stable baseline fluorescence reading.

-

Agonist Challenge: Using the instrument's injector, add a pre-determined EC₈₀ concentration of the 5-HT agonist to all wells.[6]

-

Kinetic Reading: Continuously record the fluorescence signal for 1-3 minutes post-agonist addition.

Data Analysis:

-

Determine the peak fluorescence response for each well after agonist addition.

-

Normalize the data, with the agonist-only wells representing 0% inhibition and a maximal concentration of a known antagonist representing 100% inhibition.

-

Plot the percent inhibition against the log concentration of the test compound.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[2]

Protocol 3: Inositol Monophosphate (IP1) Accumulation Assay

As the 5-HT2A receptor is coupled to the Gq/G11 signaling pathway, its activation leads to the production of inositol triphosphate (IP3), which is rapidly metabolized.[7][8] This assay measures the accumulation of a more stable downstream metabolite, IP1, as a direct readout of Gq pathway activation.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[2]

-

Assay Plates: White, solid-bottom 96-well or 384-well microplates.

-

Reagents: A commercial HTRF® (Homogeneous Time-Resolved Fluorescence) IP-One assay kit.

-

5-HT2A Agonist: Serotonin (5-HT).

-

Test Compound: this compound.

-

Instrumentation: HTRF®-compatible plate reader.

Procedure:

-

Cell Plating: Seed cells as described in the calcium flux protocol.

-

Compound and Agonist Incubation: On the day of the assay, remove the culture medium. Add various concentrations of the test compound followed by an EC₈₀ concentration of the 5-HT agonist in the appropriate stimulation buffer provided with the kit.

-

Incubation: Incubate the plate for 60 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and add the HTRF® detection reagents (IP1-d2 and anti-IP1 cryptate) according to the manufacturer's protocol.

-

Final Incubation: Incubate for 60 minutes at room temperature.

-

Measurement: Read the plate on an HTRF®-compatible plate reader, measuring fluorescence emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.[2]

Data Analysis:

-

Calculate the HTRF® ratio for each well. The signal is inversely proportional to the amount of IP1 produced.[2]

-

Normalize the data, with the agonist-only wells representing 0% inhibition.

-

Plot the percent inhibition against the log concentration of the test compound and fit the curve to determine the IC₅₀ value.[2]

Conclusion

The protocols and framework provided in these application notes offer a robust starting point for the comprehensive in vitro characterization of this compound as a potential 5-HT2A receptor antagonist. By systematically determining its binding affinity and functional potency through these established assays, researchers can effectively elucidate its pharmacological profile and determine its potential for further development as a therapeutic agent targeting the 5-HT2A receptor.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: Antimicrobial Activity of 2-(6-Bromo-1H-indol-3-YL)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including potent antimicrobial effects.[1][2] The escalating threat of antibiotic resistance has spurred the exploration of novel antimicrobial agents, with indole-based compounds being a promising area of research.[1][3] The presence of a bromine substituent on the indole ring, as seen in 2-(6-Bromo-1H-indol-3-YL)ethanamine hydrochloride, is often associated with enhanced antimicrobial activity.[4][5][6] These compounds have shown efficacy against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, and fungi.[2][7][8] This document provides a summary of the antimicrobial activity of bromo-indole derivatives, presented as a representative profile for this compound, along with detailed experimental protocols for its evaluation.

Antimicrobial Activity Profile

Bromo-indole derivatives have demonstrated significant in vitro activity against a variety of microbial strains. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Table 1: Representative Minimum Inhibitory Concentration (MIC) of Bromo-Indole Derivatives against Various Microbial Strains

| Compound Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference |

| Indole-Polyamine Conjugates | α,ω-di-(5-bromoindole-3-carboxamido)spermine | Staphylococcus aureus | Not specified | [7] |

| Methicillin-resistant S. aureus (MRSA) | Not specified | [7] | ||

| 6-Bromoindolglyoxylamide Derivatives | Polyamine derivative with spermine chain | Staphylococcus aureus | Not specified | [5] |

| Staphylococcus intermedius | Not specified | [5] | ||

| Pseudomonas aeruginosa (enhances antibiotic action) | Not specified | [5] | ||

| Flustramine Analogs | Desformylflustrabromine (contains 6-bromoindole) | Escherichia coli (biofilm inhibition) | Not specified | [4] |

| Staphylococcus aureus (biofilm inhibition) | Not specified | [4] | ||

| Bisindole Alkaloids | 2,2-Bis(6-bromo-1H-indol-3-yl) ethylamine | Methicillin-resistant S. aureus (MRSA) | Not specified | [9] |

Mechanism of Action

The antimicrobial mechanism of action for many indole derivatives, including bromo-substituted compounds, often involves the disruption of the bacterial cell membrane.[1][7] This leads to increased membrane permeability, leakage of intracellular components, and dissipation of the membrane potential, ultimately resulting in cell death.[1][5] This rapid, non-specific mode of action is considered less prone to the development of bacterial resistance compared to the inhibition of specific enzymes.[1] Some indole derivatives have also been shown to inhibit bacterial respiratory metabolism.[10]

Mechanism of bacterial membrane disruption by indole-based compounds.

Experimental Protocols

The following are detailed protocols for evaluating the antimicrobial activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

-

This compound

-

Appropriate microbial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Sterile pipette tips and tubes

-

Incubator

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).

-